molecular formula C16H10O3 B3406179 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 25329-41-3

2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3406179
CAS No.: 25329-41-3
M. Wt: 250.25 g/mol
InChI Key: GEHLQFUBQVMQCB-UHFFFAOYSA-N
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Description

2-(4-Hydroxybenzylidene)-1H-indene-1,3(2H)-dione is a high-value chemical scaffold, primarily recognized for its role as a critical synthetic intermediate in the development of advanced fluorogenic chemosensors. Its core structure, featuring the 1H-indene-1,3(2H)-dione moiety, is a versatile electron-accepting building block that can be covalently linked to various electron-donating groups via a double bond to create sophisticated molecular systems . The primary research application of this compound is in the construction of probes for anion detection. Specifically, derivatives created from this core structure have been engineered into highly selective and sensitive sensors for the cyanide ion (CN⁻) . In these functional chemosensors, the this compound unit acts as the reaction site and a key component in an intramolecular charge transfer (ICT) system. The mechanism of detection involves the nucleophilic addition of the cyanide anion to the activated vinylidene double bond of the probe molecule . This chemical reaction directly interrupts the ICT process, resulting in measurable and often dramatic changes in the probe's fluorescence emission spectrum and absorption properties, thereby allowing for the detection of CN⁻ at remarkably low concentrations . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique properties for developing novel sensing platforms for environmental monitoring of toxic anions in water samples and for fundamental studies in chemical biology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHLQFUBQVMQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314262
Record name 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25329-41-3
Record name NSC281759
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Innovations for 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Classical Condensation Approaches: Knoevenagel Condensations and Variants

The cornerstone of synthesizing 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 1H-indene-1,3(2H)-dione, to a carbonyl group of an aldehyde, specifically 4-hydroxybenzaldehyde (B117250), followed by a dehydration reaction. wikipedia.org The product of this condensation is the α,β-unsaturated ketone, this compound.

A general representation of the Knoevenagel condensation for the synthesis of this compound is as follows:

1H-indene-1,3(2H)-dione + 4-hydroxybenzaldehyde → this compound + H₂O

This reaction is typically facilitated by a basic catalyst. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and selectivity of this compound include the choice of catalyst, solvent, reaction temperature, and reaction time. nih.gov

The following interactive table summarizes typical reaction conditions that can be optimized for the synthesis of 2-aryl-1H-indene-1,3(2H)-diones via Knoevenagel condensation.

ParameterVariationExpected Outcome on Yield and Selectivity
Catalyst Piperidine (B6355638), Pyrrolidine, TriethylamineAffects reaction rate and catalyst efficiency.
Solvent Ethanol, Methanol, Toluene, Acetic AcidInfluences solubility of reactants and reaction rate.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate but may decrease selectivity.
Reaction Time 1 to 24 hoursLonger times can increase conversion but may lead to side reactions.

Catalytic Systems in Indenedione Synthesis

The choice of catalyst is pivotal in the Knoevenagel condensation for the synthesis of indenedione derivatives. Weakly basic amines are commonly employed as catalysts. wikipedia.org Piperidine is a frequently used catalyst that effectively facilitates the deprotonation of the active methylene (B1212753) group in 1H-indene-1,3(2H)-dione, initiating the condensation with 4-hydroxybenzaldehyde. nih.gov

In addition to traditional amine catalysts, research has explored other catalytic systems to enhance the efficiency and selectivity of the reaction. For example, the use of zirconium-based catalysts has been reported for the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. researchgate.net These alternative catalytic systems may offer advantages such as higher yields, shorter reaction times, and milder reaction conditions. The development of novel palladium-based catalytic systems has also been a focus in related organic syntheses, aiming for high selectivity. mdpi.com

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including this compound. unibo.it These principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. sigmaaldrich.com For the synthesis of indenedione derivatives, solvent-free methods, often in conjunction with microwave irradiation, have been explored. bohrium.comresearchgate.net In such procedures, the reactants are mixed and heated without a solvent, leading to a more environmentally benign process.

Catalyst-Free or Recyclable Catalytic Systems

Another green approach involves the development of catalyst-free reactions or the use of recyclable catalysts. While the Knoevenagel condensation typically requires a catalyst, under certain conditions, such as microwave irradiation or high temperatures, the reaction can sometimes proceed without a catalyst. organic-chemistry.orgresearchgate.net The development of heterogeneous or recyclable catalysts is also an active area of research. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. fip.orgscielo.org.zaheteroletters.org In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. bohrium.comorganic-chemistry.org This technique is particularly well-suited for solvent-free reactions and is considered a green chemistry approach due to its energy efficiency and potential to reduce waste. bohrium.comfip.org

The following interactive table provides a comparative overview of conventional and green synthetic methods for 2-aryl-1H-indene-1,3(2H)-diones.

MethodCatalystSolventReaction TimeKey Advantages
Conventional PiperidineEthanol/TolueneHoursWell-established, reliable
Microwave-Assisted Often catalyst-freeNone or minimalMinutesRapid, high yields, energy efficient
Solvent-Free OptionalNoneVariesEnvironmentally friendly, simple work-up
Recyclable Catalyst Heterogeneous catalystVariesVariesReduced waste, cost-effective

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for process intensification, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. In the context of synthesizing this compound and its derivatives, ultrasonic-assisted synthesis offers a compelling alternative to conventional heating methods. The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This phenomenon generates localized hot spots with transient high temperatures and pressures, leading to an enhanced rate of chemical reactions.

Research into the synthesis of various heterocyclic compounds has demonstrated the broad applicability and benefits of ultrasound. For instance, studies on the synthesis of other indene-1,3-dione derivatives have reported that the use of ultrasound can lead to a simple and efficient procedure with good yields. The advantages often cited include the use of inexpensive and readily available catalysts and the feasibility of using environmentally benign solvents like ethanol. researchgate.net While specific studies focusing exclusively on the ultrasonic-assisted synthesis of this compound are not extensively detailed in the literature, the principles observed for related compounds are directly applicable. The condensation reaction between 1,3-indandione (B147059) and 4-hydroxybenzaldehyde would likely benefit from sonication, potentially leading to a faster and more efficient process.

The typical experimental setup for ultrasonic-assisted synthesis involves the use of an ultrasonic bath or a probe sonicator. The reactants, 1,3-indandione and 4-hydroxybenzaldehyde, would be dissolved in a suitable solvent, and a catalyst, if required, would be added. The reaction mixture is then subjected to ultrasonic irradiation at a specific frequency and power. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using conventional methods like filtration and recrystallization. The expected benefits of this approach, based on analogous syntheses, are summarized in the table below.

ParameterConventional HeatingUltrasonic-Assisted Synthesis
Reaction Time Typically several hoursPotentially minutes to a shorter number of hours
Energy Consumption Higher due to prolonged heatingGenerally lower
Product Yield Good to highOften improved yields
Reaction Conditions Often requires elevated temperaturesCan often be performed at or near room temperature
Environmental Impact May require higher boiling point solventsCan utilize greener solvents and milder conditions

Multicomponent Reaction Strategies for Indenedione Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. sigmaaldrich.com This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netwikipedia.org While the direct synthesis of this compound is a two-component Knoevenagel condensation, MCRs offer sophisticated strategies for the synthesis of more complex indenedione-based scaffolds.

One notable example of an MCR for the synthesis of indenedione derivatives involves a one-pot, three-component reaction between ninhydrin (B49086), malononitrile, and various diamines in water. researchgate.net This catalyst-free approach is environmentally friendly and produces imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields and with short reaction times. researchgate.net Such strategies highlight the potential for creating diverse molecular architectures centered on the indenedione core.

The general principle of these MCRs involves the in situ formation of a reactive intermediate from two of the components, which then reacts with the third component. In the case of the ninhydrin-based reaction, a yellow precipitate of 2-dicyanomethylene-1,3-indandione is initially formed from the reaction of ninhydrin and malononitrile. Subsequent addition of a diamine leads to the formation of the final heterocyclic product. This modularity allows for the introduction of various substituents and the creation of a library of compounds for biological screening or materials science applications.

The application of MCRs to the synthesis of indenedione scaffolds is a testament to the versatility of this synthetic platform. By carefully selecting the starting materials, it is possible to construct complex molecules with multiple points of diversity in a single step. This is a significant advantage over traditional linear synthesis, which often requires multiple steps, purification of intermediates, and can be more time-consuming and generate more waste.

Novel Synthetic Pathways and Mechanistic Insights

While the Knoevenagel condensation remains the cornerstone for the synthesis of this compound, recent research has focused on developing more sustainable and efficient variations of this reaction. These novel pathways often employ green chemistry principles, such as the use of alternative energy sources, environmentally benign solvents, and novel catalytic systems.

Green Synthesis Approaches:

A significant advancement in the synthesis of 2-arylidiene-1,3-indandiones is the development of catalyst-free and solvent-free methods. One such approach involves the Knoevenagel condensation of 1,3-indandione with aromatic aldehydes in water at ambient temperature, completely avoiding the use of a catalyst. gdch.academy This method is simple, efficient, and environmentally friendly, with the products often precipitating out of the aqueous medium in high purity. Another green method utilizes grinding of the reactants in the presence of a solid catalyst like magnesium oxide or silica (B1680970) gel, which also avoids the use of solvents. gdch.academy

Ionic Liquids as Catalysts and Media:

Task-specific ionic liquids have been successfully employed as both catalysts and reaction media for the synthesis of 2-arylidenindane-1,3-diones. researchgate.nettandfonline.com For instance, 2-hydroxyethylammonium formate (B1220265) has been shown to efficiently catalyze the condensation of 1,3-indandione with various aldehydes at room temperature without the need for an additional solvent. researchgate.nettandfonline.com The reaction is often rapid, with high yields, and the product can be easily isolated by adding water to the reaction mixture, causing it to precipitate. researchgate.nettandfonline.com The plausible mechanism involves the acidic part of the ionic liquid protonating the carbonyl group of the aldehyde, while the basic part deprotonates the active methylene group of the 1,3-indandione, thus activating both reactants. researchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been established as a valuable technique for accelerating organic reactions. nih.govscientificupdate.comhelsinki.fi The synthesis of 2-arylidiene-1,3-indandiones has been successfully achieved using microwave assistance, often in water as a solvent. researchgate.net This method significantly reduces reaction times compared to conventional heating and often leads to higher yields. researchgate.net The mechanism of microwave heating involves the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Mechanistic Insights into the Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgmt.com The reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves the deprotonation of the active methylene group of 1,3-indandione by the base to form a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product, this compound. The stability of the final conjugated system is a major driving force for the dehydration step.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are crucial aspects of organic synthesis, particularly when dealing with molecules possessing multiple reactive sites. In the synthesis of this compound via the Knoevenagel condensation, these selectivity issues are relatively straightforward due to the inherent reactivity of the starting materials.

Regioselectivity:

The Knoevenagel condensation between 1,3-indandione and 4-hydroxybenzaldehyde exhibits high regioselectivity. The methylene protons at the C2 position of 1,3-indandione are significantly more acidic than any other protons in the molecule due to their position between two electron-withdrawing carbonyl groups. This makes the C2 carbon the exclusive site of deprotonation and subsequent nucleophilic attack on the aldehyde. The carbonyl group of 4-hydroxybenzaldehyde is the only electrophilic center for the nucleophilic attack of the 1,3-indandione enolate. Therefore, the reaction proceeds with a single, well-defined regiochemical outcome.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the case of 4-hydroxybenzaldehyde, there are two potentially reactive functional groups: the aldehyde and the phenolic hydroxyl group. Under the typical basic conditions of the Knoevenagel condensation, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. However, the aldehyde group is significantly more electrophilic and reactive towards the nucleophilic attack of the 1,3-indandione enolate. The reaction is therefore highly chemoselective for the condensation at the aldehyde group.

However, if the aromatic aldehyde were to contain other, more reactive electrophilic sites, or if the reaction conditions were altered, chemoselectivity could become a more complex issue. For instance, in the presence of a strong acylating agent, both the hydroxyl group and the enolate of 1,3-indandione could potentially react. Careful control of the reaction conditions and the order of addition of reagents would be necessary to ensure the desired outcome. In the standard Knoevenagel synthesis of the title compound, the inherent reactivity differences of the functional groups ensure a high degree of chemo- and regioselectivity, making it a robust and reliable synthetic method.

Scale-Up Considerations for Academic Research

Scaling up a chemical synthesis from the milligram or gram scale of a discovery laboratory to larger quantities for further research or preclinical studies presents a unique set of challenges. gdch.academyscientificupdate.commt.com While not at the industrial production level, academic scale-up requires careful consideration of factors that may not be significant at the bench scale. For the synthesis of this compound, several key aspects need to be addressed for a successful and safe scale-up.

Reaction Control and Heat Management:

The Knoevenagel condensation is typically an exothermic reaction. On a small scale, this heat is easily dissipated into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a significant increase in the internal temperature of the reaction, potentially causing side reactions, decomposition of the product, or even a runaway reaction. Therefore, for a larger scale synthesis, it is crucial to have a well-controlled heating and cooling system, such as a jacketed reactor with a circulating fluid, and to monitor the internal temperature closely.

Mixing and Mass Transfer:

Efficient mixing is essential to ensure that the reactants are in close contact and that the temperature is uniform throughout the reaction mixture. In a larger reactor, achieving homogeneous mixing can be more challenging. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of impurities. The choice of stirrer (e.g., overhead mechanical stirrer with appropriate impeller design) and stirring speed becomes critical at a larger scale.

Reagent Addition:

The rate of addition of one reactant to another can have a significant impact on the reaction outcome, especially for exothermic reactions. On a larger scale, adding a reagent too quickly can lead to a rapid release of heat that is difficult to control. Therefore, a controlled addition using a dropping funnel or a syringe pump is often necessary to maintain a safe and steady reaction temperature.

Product Isolation and Purification:

The isolation of the product, which may be a simple filtration on a small scale, can be more complex at a larger scale. The volume of solvent to be handled increases, and the filtration process may require larger equipment. Similarly, purification by recrystallization, a common technique for this compound, needs to be optimized for larger quantities. This includes selecting an appropriate solvent system that provides good recovery and purity, as well as considering the practical aspects of handling large volumes of hot, flammable solvents.

Safety Considerations:

All chemical reactions carry inherent risks, and these are magnified at a larger scale. A thorough risk assessment should be conducted before any scale-up is attempted. This includes considering the flammability and toxicity of the solvents and reagents, the potential for runaway reactions, and the appropriate personal protective equipment (PPE) to be used. Working in a well-ventilated fume hood with access to emergency equipment is essential.

A summary of key scale-up considerations is provided in the table below.

ConsiderationSmall Scale (mg-g)Larger Scale (multi-gram)
Heat Control Natural dissipation is often sufficient.Requires active cooling and temperature monitoring.
Mixing Magnetic stirrer is usually adequate.Mechanical overhead stirrer is necessary.
Reagent Addition Can often be added all at once.Controlled, portion-wise, or drop-wise addition is often required.
Isolation Simple filtration.May require larger filtration apparatus and handling of larger volumes.
Purification Recrystallization from small volumes.Requires optimization of solvent volumes and crystallization conditions.
Safety Standard laboratory precautions.Enhanced safety protocols and risk assessment are crucial.

By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up in an academic research environment to provide the necessary quantities of material for further investigation.

Advanced Spectroscopic and Structural Characterization of 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of each proton.

The key proton signals are observed for the phenolic hydroxyl group, the vinyl proton, and the aromatic protons of both the indene (B144670) and benzylidene moieties. The phenolic proton typically appears as a singlet at a downfield chemical shift, around 10.40 ppm, due to its acidic nature. The vinyl proton, part of the exocyclic double bond, resonates as a singlet around 7.78 ppm. The protons on the 4-hydroxybenzylidene ring appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3' and H-5') are shielded and appear upfield around 6.94 ppm, while the protons meta to the hydroxyl group (H-2' and H-6') are deshielded and resonate further downfield at approximately 8.35 ppm. The four aromatic protons of the indene-1,3-dione ring system appear as a complex multiplet in the range of 7.85-7.99 ppm.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.40s--OH
8.35d8.8H-2', H-6'
7.85-7.99m-H-4, H-5, H-6, H-7
7.78s-Vinyl H
6.94d8.8H-3', H-5'

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and the vinyl carbon.

The two carbonyl carbons (C-1 and C-3) of the indene-1,3-dione moiety are the most deshielded, appearing at approximately 189.5 ppm and 188.9 ppm. The carbon of the phenolic hydroxyl group (C-4') is observed around 162.4 ppm. The remaining aromatic and vinyl carbons resonate in the region between 116.5 ppm and 142.8 ppm. The extensive conjugation in the molecule influences the chemical shifts of these carbons.

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d6)

Chemical Shift (δ, ppm)Assignment
189.5, 188.9C-1, C-3
162.4C-4'
142.8, 141.9C-2, C-7a
135.8, 135.5, 135.3Aromatic CH
125.1C-1'
123.3, 123.1Aromatic CH
116.5C-3', C-5'

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.compressbooks.pubemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.netlibretexts.org For this compound, COSY would show correlations between the coupled aromatic protons on the indene ring and between the coupled protons on the benzylidene ring (H-2'/H-3' and H-5'/H-6'). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. pressbooks.pubnanalysis.com This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the vinyl proton signal at 7.78 ppm to its carbon, and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the vinyl proton to the carbonyl carbons (C-1, C-3) and to carbons in the benzylidene ring (C-1', C-2', C-6').

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. harvard.edu In this case, NOESY could show correlations between the vinyl proton and the ortho protons of the benzylidene ring (H-2', H-6'), confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A broad band around 3410 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong absorptions at 1680 cm⁻¹ and 1645 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the two carbonyl (C=O) groups of the indandione moiety. nih.gov The presence of conjugation typically lowers the frequency of the carbonyl stretching. jove.comjove.com Bands in the 1600-1450 cm⁻¹ region are attributed to C=C stretching vibrations of the aromatic rings and the exocyclic double bond.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar C=C bonds in the aromatic rings would be expected to show strong Raman signals.

Table 3: IR Spectral Data of this compound (KBr)

Frequency (cm⁻¹)Assignment
3410O-H stretch (phenolic)
1680C=O stretch (asymmetric)
1645C=O stretch (symmetric)
1585, 1512C=C stretch (aromatic)
1280, 1170C-O stretch
831C-H bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound results in characteristic absorption bands in the UV-Vis region.

The spectrum typically shows two major absorption maxima. An intense band around 235 nm can be attributed to a π → π* transition within the aromatic systems. elte.hu A second, broader band at a longer wavelength, around 350 nm, is characteristic of the extended conjugation involving the entire molecule and is also a π → π* transition. cutm.ac.inutoronto.ca The presence of the carbonyl groups also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. youtube.com

Table 4: UV-Vis Spectral Data of this compound (in Methanol)

λmax (nm)Electronic Transition
235π → π
350π → π (extended conjugation)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) can accurately determine the molecular mass. For this compound, the protonated molecular ion [M+H]⁺ would be observed at an m/z value of approximately 251.0708, corresponding to the molecular formula C₁₆H₁₁O₃.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. mdpi.comnih.gov Common fragmentation pathways for similar flavonoid-like structures involve the loss of small neutral molecules such as CO (carbon monoxide) from the carbonyl groups. researchgate.net Cleavage of the benzylidene group can also occur. The retro-Diels-Alder (RDA) fragmentation, common in flavonoids, could potentially lead to cleavage of the indene ring system, providing further structural confirmation. preprints.org

Table 5: Proposed Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
251[M+H]⁺
223[M+H - CO]⁺
195[M+H - 2CO]⁺
147[Indene-1,3-dione fragment]⁺
107[Hydroxybenzyl fragment]⁺

Investigation of Biological Interactions and Molecular Mechanisms

Enzymatic Inhibition Studies at the Molecular Level

Derivatives of 1,3-indandione (B147059) have been identified as inhibitors of various enzymes, a function largely dictated by their molecular structure which allows for precise interactions with enzyme active sites.

Mechanisms of Enzyme-Substrate/Inhibitor Binding

The inhibitory action of 2-arylidene-1,3-indandione derivatives is achieved through their binding to enzymatic targets, which can prevent the natural substrate from accessing the active site. Studies on related compounds have shown that this binding is often stabilized by a network of non-covalent interactions. For instance, in the inhibition of soybean lipoxygenase (LOX), docking studies suggest that 2-arylidene-1,3-indandione derivatives may block the enzyme's hydrophobic domain, thereby preventing substrate access to the catalytic active site. nih.gov Similarly, research on novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors has demonstrated specific binding within the kinase's active site. pensoft.net These interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions that anchor the inhibitor molecule firmly in place, leading to the interruption of the enzyme's catalytic cycle. pensoft.net

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for quantifying the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express this, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In studies of FGFR1, a key target in cancer therapy, several novel derivatives based on the 2-hydroxy-1H-indene-1,3(2H)-dione scaffold have demonstrated significant inhibitory activity. pensoft.net As shown in the table below, these compounds exhibit IC₅₀ values in the low micromolar range, indicating potent inhibition of the enzyme. pensoft.net Beyond kinases, the broader class of 2-arylidene-1,3-indandiones has been shown to inhibit other enzymes, including soybean LOX, the serine protease thrombin, and general proteolysis, highlighting their potential as multi-target agents. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)Reference
Compound 7bFGFR13.1 pensoft.net
Compound 9bFGFR13.3 pensoft.net
Compound 9cFGFR14.1 pensoft.net
Compound 9aFGFR15.7 pensoft.net

Receptor Binding and Agonism/Antagonism Mechanisms

Computational methods such as molecular docking are invaluable tools for predicting how a ligand, such as 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, will interact with a protein receptor at the atomic level. These in silico techniques provide insights into binding affinity and the specific interactions that govern molecular recognition.

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations calculate the preferred orientation of a ligand when bound to a receptor, along with the strength of the interaction, often expressed as a binding energy score (in kcal/mol). A more negative binding energy typically signifies a more stable and favorable interaction.

For derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione targeting the FGFR1 kinase, molecular docking studies have successfully predicted their binding affinities. pensoft.net These predictions often correlate well with experimentally determined inhibitory activity; for example, a compound with a more favorable docking score also displayed more potent enzymatic inhibition. pensoft.net This correlation underscores the utility of in silico predictions in guiding the design of effective inhibitors.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Compound 9bFGFR1-9.23 pensoft.net
Compound 7bFGFR1-8.97 pensoft.net
Compound 9aFGFR1-8.02 pensoft.net
Erdafitinib (Reference)FGFR1-11.16 pensoft.net

Ligand-Protein Interaction Profiling

Beyond predicting binding energy, molecular docking reveals the specific types of interactions between the ligand and amino acid residues within the protein's binding site. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions such as pi-anion interactions.

Detailed analyses of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives docked into the FGFR1 active site have provided a clear picture of their binding mode. pensoft.net Specific hydrogen bonds are often formed with key residues like Asp641, while the aromatic rings of the indene (B144670) structure engage in hydrophobic interactions with a host of other residues. pensoft.net This precise network of interactions is what determines the ligand's affinity and specificity for its target.

CompoundTarget ProteinKey Interacting Residues and Interaction TypeReference
Compound 7bFGFR1Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Val561, Ala564, Leu630 pensoft.net
Compound 9bFGFR1Hydrogen Bond: Lys514, Asp641 Hydrophobic: Not specified in detail pensoft.net
Compound 9aFGFR1Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Ile545, Val561, Ala564, Leu630 Pi-Anion: Glu531 pensoft.net
Compound 9cFGFR1Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Val561, Arg627, Leu630 pensoft.net

Cellular Pathway Modulation Studies (in vitro)

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. In vitro studies using cell lines are essential for understanding these effects. The 2-arylidene-indan-1,3-dione class of compounds, which includes this compound, has been shown to possess antiproliferative activity against various cell lines. nih.govresearchgate.net This suggests that these compounds can interfere with cellular processes essential for cell growth and division.

The mechanism for this antiproliferative effect may be linked to the inhibition of key signaling proteins like FGFR1, a receptor tyrosine kinase whose deregulation is implicated in numerous cancers. pensoft.net By inhibiting FGFR1, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Furthermore, the anti-inflammatory properties observed in related structures suggest that these compounds may also modulate inflammatory pathways within cells, potentially by affecting the expression or activity of enzymes involved in inflammation. nih.govnih.gov

Apoptosis Induction Pathways in Cancer Cell Lines (in vitro)

While specific studies detailing the apoptotic pathways induced by this compound are not extensively documented, the broader class of 1H-indene-1,3(2H)-dione derivatives has been explored for anticancer properties. Research into related compounds suggests that a potential mechanism for inhibiting cancer cell proliferation is through the induction of apoptosis and cell cycle arrest. The planar, chalcone-like structure of 2-arylidene-1,3-indandiones makes them candidates for interaction with various biological targets involved in cell death pathways. researchgate.net

Inflammatory Signaling Pathway Modulation (e.g., NF-κB, COX, LOX)

The 2-arylidene-1,3-indandione class of compounds is noted for its anti-inflammatory potential. researchgate.net The primary mechanism involves the modulation of key enzymes in inflammatory cascades. While comprehensive data on the specific interactions of this compound with NF-κB or cyclooxygenase (COX) enzymes is limited, studies on its structural analogs provide insight into its potential activity.

Notably, research on a series of 2-arylidene-1-indandiones demonstrated that certain derivatives strongly inhibit lipoxygenase (LOX) enzymes. For instance, the derivative 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione was found to be a potent inhibitor of soybean LOX, indicating that this class of compounds can directly target enzymatic pathways responsible for producing inflammatory mediators. researchgate.net

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

The antioxidant activity of 2-arylidene-1,3-indandione derivatives has been evaluated through various assays, revealing multifaceted mechanisms of action. The presence of the phenolic hydroxyl group in this compound suggests a capacity for hydrogen atom donation, a key process in radical scavenging.

However, studies on a series of related 2-arylidene-1-indandiones indicate that their primary antioxidant strength may not lie in direct radical scavenging. While a derivative with a dihydroxy substitution showed moderate scavenging activity against the superoxide (B77818) anion, most compounds in the series exhibited low activity in direct radical decolorization assays. researchgate.net In contrast, many derivatives displayed high efficacy in preventing lipid peroxidation induced by AAPH, suggesting a significant role in protecting cell membranes from oxidative damage. researchgate.net This indicates a potential mechanism related to redox modulation within the lipid bilayer rather than simple scavenging of free radicals in the aqueous phase.

Antioxidant MechanismObserved Activity for 2-Arylidene-1,3-Indandione ClassReference
Superoxide Anion ScavengingModerate activity observed for a dihydroxy-substituted derivative. researchgate.net
ABTS+• Radical ScavengingModerate to very low activity observed for selected compounds. researchgate.net
Anti-Lipid Peroxidation (AAPH-induced)High inhibitory activity observed for most tested compounds. researchgate.net

Antimicrobial Mechanisms Against Pathogenic Microorganisms (in vitro)

The indandione scaffold is a core component of various compounds exhibiting antimicrobial properties. researchgate.netsciencepubco.com Derivatives of 2-arylidene-1,3-indandione have demonstrated both bactericidal and fungicidal activity. sciencepubco.com The mechanism is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.

Studies on specific naphthalene-derived indandione compounds have shown potent antibacterial activity against several Gram-positive bacteria, including Bacillus subtilis, Kocuria rhizophila, and the clinically significant Staphylococcus aureus. researchgate.net These findings highlight the potential of the indandione core structure in the development of new antimicrobial agents.

Compound NameMicroorganismActivity (MIC, μg/mL)Reference
Scabrosin A methyl etherBacillus subtilis1 researchgate.net
Scabrosin A methyl etherKocuria rhizophila2 researchgate.net
Scabrosin A methyl etherStaphylococcus aureus2 researchgate.net
Scabrosin B methyl etherBacillus subtilis1 researchgate.net
Scabrosin B methyl etherKocuria rhizophila1 researchgate.net
Scabrosin B methyl etherStaphylococcus aureus1 researchgate.net

Note: The compounds listed are derivatives and not the subject compound.

Neuroprotective Mechanisms in Cellular Models (in vitro)

Derivatives of 1,3-indandione are being investigated for their neuroprotective effects, with some showing potential in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.net An important factor for neuroprotective agents is the ability to cross the blood-brain barrier (BBB). Predictive studies suggest that a significant number of 2-arylidene-1,3-indandione derivatives possess the physicochemical properties required to penetrate the BBB and act within the central nervous system. researchgate.net While the precise cellular mechanisms remain an area of active research, the anti-inflammatory and antioxidant properties of this class of compounds likely contribute to their neuroprotective potential.

Interaction with Biomolecules: DNA, RNA, Lipids, and Proteins

The chemical structure of this compound dictates its potential interactions with biological macromolecules. The molecule contains a planar indandione ring system and an α,β-unsaturated carbonyl moiety (a Michael acceptor), which are key features for biological reactivity. nih.gov

Binding Modes and Stoichiometry

Proteins: The electrophilic nature of the exocyclic double bond in 2-arylidene-1,3-indandiones makes them susceptible to nucleophilic attack from amino acid residues in proteins. nih.gov This suggests a potential binding mode involving covalent bond formation with nucleophilic residues, such as the thiol group of cysteine, via a Michael addition reaction. This type of interaction can lead to irreversible inhibition of enzyme function.

DNA: The planar aromatic structure of the indandione core is a feature often associated with molecules that can interact with DNA. Studies on metal complexes containing indandione ligands have shown that they can bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. researchgate.net Furthermore, related polycyclic compounds containing the indanone scaffold, such as indenoisoquinolines, have been shown to bind within the grooves of DNA in complex with enzymes like topoisomerase I. acs.org Although not directly demonstrated for this compound, these findings suggest that non-covalent binding to DNA through intercalation or groove binding represents a plausible mechanism of action.

Conformational Changes Induced by Interaction

The interaction of small molecules like this compound with biological macromolecules, such as proteins, is a dynamic process that often leads to conformational changes in both the molecule and its target. These structural adjustments are fundamental to the biological activity of the compound.

The following table summarizes the types of conformational changes that can be investigated through computational and experimental methods for compounds of this class:

MethodInformation Gained on Conformational Changes
Molecular Dynamics (MD) Simulation Prediction of binding modes, stability of the protein-ligand complex, changes in protein flexibility (RMSF), and overall structural changes (RMSD). utupub.finih.gov
Circular Dichroism (CD) Spectroscopy Experimental analysis of changes in the secondary structure of the target protein (e.g., alpha-helix, beta-sheet content) upon ligand binding. nih.gov
X-ray Crystallography High-resolution structural data of the protein-ligand complex, revealing detailed conformational changes in both the ligand and the protein binding site. nih.gov

These methodologies are essential for elucidating the precise molecular mechanisms through which this compound may exert its biological effects.

Cellular Uptake and Intracellular Localization Studies (in vitro)

Understanding how this compound enters cells and where it localizes within the cellular environment is key to deciphering its biological function. In vitro studies using cell cultures are fundamental to these investigations.

Fluorescence microscopy is a primary technique for visualizing the cellular uptake and subcellular distribution of compounds. dtu.dk This often involves tagging the molecule of interest with a fluorescent probe or utilizing its intrinsic fluorescent properties. Derivatives of the indenedione scaffold have been synthesized for such purposes. For example, 2-(2-hydroxy-5-nitrobenzylidene)-1,3-indanedione (HNBID) has been studied as a fluorescent dye for labeling antibodies, with molecular modeling used to predict its localization within the Fc region of an antibody. nih.govresearchgate.net This suggests that the 4-hydroxybenzylidene-1H-indene-1,3(2H)-dione core structure is amenable to modifications that could allow for its use in cellular imaging studies.

The antiproliferative activity of related indanone derivatives has been evaluated in various cancer cell lines, such as Jurkat cells. researchgate.net Such studies, while focused on cytotoxicity, inherently depend on the compound's ability to be taken up by the cells to exert its effect. The mechanisms of cellular uptake can vary and may include passive diffusion across the cell membrane or active transport processes. The physicochemical properties of the compound, such as its lipophilicity, play a significant role in this process. nih.gov

Once inside the cell, a compound can localize to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, which in turn dictates its mechanism of action. For instance, some anticancer agents are known to accumulate in the mitochondria and induce apoptosis. researchgate.net While the specific intracellular localization of this compound has not been detailed in the available research, the table below outlines the common experimental approaches used to determine these parameters for novel compounds.

Experimental ApproachData Generated
Fluorescence Microscopy Direct visualization of the compound's entry into cells and its accumulation in specific subcellular compartments. dtu.dk
Flow Cytometry Quantification of the cellular uptake of a fluorescently labeled compound over time and in a population of cells.
Subcellular Fractionation Isolation of different cellular organelles followed by quantification (e.g., by HPLC or mass spectrometry) of the compound in each fraction to determine its distribution.
In Vitro Cytotoxicity Assays Indirect evidence of cellular uptake, where biological activity (e.g., inhibition of cell proliferation) implies the compound has entered the cell to reach its target. nih.gov

Further research employing these techniques is necessary to fully characterize the cellular pharmacokinetics of this compound.

Computational and Theoretical Studies of 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its simplified forms) to determine molecular characteristics from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a three-dimensional structure corresponding to the molecule's lowest energy state.

Table 1: Representative Geometric Parameters Calculated via DFT

Parameter Description Typical Calculated Value
Bond Lengths (Å) The equilibrium distance between atomic nuclei. C=O: ~1.22 ÅC=C (exocyclic): ~1.35 ÅC-O (hydroxyl): ~1.36 Å
**Bond Angles (°) ** The angle formed between three connected atoms. C-C-C (in phenyl ring): ~120°O=C-C (in dione): ~125°

| Dihedral Angles (°) | The rotational angle between two planes. | Defines the planarity and twist of the molecule. |

Note: The values presented are representative for similar molecular structures and are typically calculated using a basis set such as B3LYP/6-311G(d,p).

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govresearchgate.net For this compound, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most involved in electron transfer during chemical reactions. The HOMO is typically localized over the electron-rich hydroxybenzylidene moiety, while the LUMO is often centered on the electron-accepting indene-1,3-dione core.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

Parameter Symbol Description Significance
HOMO Energy EHOMO Energy of the highest occupied molecular orbital. Related to the molecule's electron-donating ability.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital. Related to the molecule's electron-accepting ability.

| Energy Gap | ΔE | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, polarizability, and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl groups and the hydroxyl group. researchgate.net Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

Color Code Electrostatic Potential Electron Density Predicted Interaction
Red/Yellow Negative High Site for electrophilic attack.
Green Neutral Moderate Neutral or non-polar regions.

| Blue | Positive | Low | Site for nucleophilic attack. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations.

MD simulations are particularly useful for studying the conformational flexibility of molecules in a solvent environment, which mimics physiological conditions. For this compound, simulations can track the rotational and vibrational motions of the molecule, revealing its preferred conformations in solution.

When a molecule is identified as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations are used to study the dynamics and stability of the protein-ligand complex. nih.gov Starting from a docked pose obtained from molecular docking studies, an MD simulation can reveal how the ligand and protein interact and adjust their conformations over a period of nanoseconds or longer. researchgate.netnih.gov

The stability of the interaction is often assessed by monitoring the RMSD of the ligand within the binding pocket and analyzing the intermolecular hydrogen bonds formed between the ligand and the protein's amino acid residues. nih.gov These simulations can confirm whether the initial binding pose is stable or if the ligand shifts to a different, more favorable conformation. The binding free energies can also be calculated from MD trajectories to provide a more accurate estimation of the binding affinity. researchgate.net

Table 4: Key Parameters Analyzed in Protein-Ligand MD Simulations

Parameter Abbreviation Description
Root Mean Square Deviation RMSD Measures the average deviation of atomic positions in the complex over time, indicating stability.
Root Mean Square Fluctuation RMSF Measures the fluctuation of individual atoms or residues, highlighting flexible regions.
Hydrogen Bond Analysis H-Bonds Tracks the formation and lifetime of hydrogen bonds between the protein and the ligand.

| Binding Free Energy | ΔGbind | Calculated using methods like MM-PBSA to estimate the strength of the protein-ligand interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of the 1,3-indandione (B147059) scaffold, including this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects. nih.gov These models serve as predictive tools to guide the design of new, more potent analogs and to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net

Development of QSAR Models for Predictive Biological Activity

The development of robust QSAR models for 1,3-indandione derivatives involves several key steps. Initially, a dataset of compounds with a common structural scaffold and their corresponding, experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The three-dimensional structures of these molecules are generated and optimized to their lowest energy state. A variety of molecular descriptors are then calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.netchalcogen.ro

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. A high correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (Q²) are indicative of a statistically significant model. unair.ac.id

For instance, a four-dimensional QSAR (4D-QSAR) analysis performed on a series of 2-arylidene indan-1,3-dione derivatives tested for toxicity against Daphnia magna yielded a robust predictive model. researchgate.net The statistical quality of such a model is typically presented in a data table.

Table 1: Representative Statistical Parameters for a QSAR Model of 2-Arylidene Indan-1,3-dione Derivatives
ParameterDescriptionValue
Coefficient of determination (Training set)0.89
Cross-validated R² (Leave-one-out)0.81
SECStandard Error of Calculation0.30
SEVStandard Error of Validation0.36

This table illustrates typical statistical validation parameters for a QSAR model developed for the 2-arylidene indan-1,3-dione class of compounds, indicating a strong correlation and predictive capability. researchgate.net

Identification of Key Physicochemical Descriptors

A critical outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity of the compounds. frontiersin.org These descriptors fall into several categories, including electronic (related to charge distribution), steric (related to molecular size and shape), hydrophobic (related to partitioning between oil and water), and topological (related to molecular connectivity). slideshare.net

For the this compound scaffold and its analogs, several physicochemical descriptors are consistently found to be significant in QSAR studies of related structures. nih.govresearchgate.net

Electronic Descriptors : Properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The ELUMO can indicate the ability of the molecule to accept electrons, which is often relevant in interactions with biological targets. Coulomb field descriptors, which map electrostatic properties, have been shown to be important for 2-arylidene indan-1,3-diones, suggesting that polar interactions are key to their biological mechanism. researchgate.net

Steric Descriptors : Molar Refractivity (MR) and Lennard-Jones descriptors relate to the volume and shape of the molecule. researchgate.netunair.ac.id For example, a negative correlation with Lennard-Jones descriptors could suggest that bulkier, non-polar substituents decrease activity, whereas smaller, polar groups are favored. researchgate.net

Hydrophobic Descriptors : The partition coefficient (logP) is a measure of a molecule's lipophilicity. This descriptor is fundamental as it influences the compound's ability to cross cell membranes and reach its target. nih.gov

Topological and Structural Descriptors : Descriptors like the number of hydrogen bond acceptors (HBA) and Polar Surface Area (PSA) are often critical. nih.gov The carbonyl groups of the indandione core and the hydroxyl group on the benzylidene moiety of the title compound are key features that contribute to these parameters.

Table 2: Key Physicochemical Descriptors Influencing the Activity of 1,3-Dione Scaffolds
Descriptor ClassSpecific DescriptorPotential Influence on Activity
ElectronicCoulomb Fields / ELUMOGoverns electrostatic interactions and electron-accepting ability.
StericLennard-Jones Fields / Molar Refractivity (MR)Relates molecular size and shape to binding pocket complementarity.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions with the target.
StructuralHydrogen Bond Acceptors (HBA)Quantifies the potential for forming hydrogen bonds with the receptor.
StructuralPolar Surface Area (PSA)Impacts transport properties and overall polarity of the molecule.

This table summarizes key descriptors identified in QSAR studies of related dione-containing compounds, which are relevant for understanding the structure-activity profile of this compound. nih.govresearchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target. ijpsr.com For this compound, a pharmacophore model can be constructed based on its distinct structural features.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donor (HBD) : The phenolic hydroxyl (-OH) group on the benzylidene ring.

Hydrogen Bond Acceptor (HBA) : The two carbonyl (C=O) groups of the 1,3-indandione core.

Aromatic Rings (AR) : Both the phenyl ring of the benzylidene moiety and the fused benzene (B151609) ring of the indandione system. These can engage in π-π stacking or hydrophobic interactions with the target protein.

This 3D arrangement of features can be used as a query to search large chemical databases for novel compounds that possess the same pharmacophoric pattern but may have a completely different core structure (scaffold hopping), potentially leading to the discovery of new lead compounds with improved properties. nih.gov

Table 3: Potential Pharmacophoric Features of this compound
Pharmacophoric FeatureStructural OriginPotential Interaction Type
Hydrogen Bond Donor (HBD)Phenolic -OH groupDonates a hydrogen bond to an acceptor on the receptor.
Hydrogen Bond Acceptor (HBA)Two C=O groups in the dione (B5365651) ringAccepts hydrogen bonds from donors on the receptor.
Aromatic Ring (AR1)Hydroxy-substituted phenyl ringHydrophobic interactions, π-π stacking.
Aromatic Ring (AR2)Benzene ring of the indandione coreHydrophobic interactions, π-π stacking.

Virtual Screening and Library Design

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sci-hub.box When designing a screening campaign around the this compound scaffold, a focused library of analogs can be created to explore the structure-activity relationship systematically.

The design of such a library would involve combinatorial enumeration of derivatives based on the 1,3-indandione core. Modifications would typically be introduced at the benzylidene ring. For example, a library could be designed by varying the substituents on the phenyl ring to probe for electronic and steric effects on activity. This could include adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at different positions.

Once designed, this virtual library can be screened using various computational methods. researchgate.net If a pharmacophore model is available, it can be used as a rapid 3D filter to select molecules that match the key features. Alternatively, structure-based virtual screening can be employed if the 3D structure of the biological target is known. In this approach, each compound in the library is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity. nih.gov The top-scoring compounds are then selected for synthesis and biological evaluation. Commercial databases like ChemDiv also contain numerous 1,3-indandione derivatives that can be included in virtual screening campaigns. chemdiv.com

Table 4: Example of a Focused Virtual Library Based on the 2-(benzylidene)-1H-indene-1,3(2H)-dione Scaffold
Compound IDCore ScaffoldSubstitution on Benzylidene Ring (R)Rationale for Inclusion
Lead2-(benzylidene)-1H-indene-1,3(2H)-dione4-OHReference compound
Analog-12-(benzylidene)-1H-indene-1,3(2H)-dione4-OCH₃Probe effect of replacing H-bond donor with acceptor.
Analog-22-(benzylidene)-1H-indene-1,3(2H)-dione4-ClIntroduce electron-withdrawing, hydrophobic group.
Analog-32-(benzylidene)-1H-indene-1,3(2H)-dione3,4-diOHExplore additional H-bonding potential.
Analog-42-(benzylidene)-1H-indene-1,3(2H)-dione4-N(CH₃)₂Introduce strong electron-donating group.

This table provides a small, representative set of molecules that could be included in a focused virtual library to explore the SAR of the this compound scaffold.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Systematic Structural Modifications of the 2-(4-hydroxybenzylidene) Moiety

The benzylidene portion of the molecule is a prime target for chemical modification to probe its interaction with biological targets. Alterations to this ring can significantly influence the electronic and steric properties of the entire molecule.

Substituent Effects on Benzylidene Ring (Electronic, Steric)

The electronic nature of substituents on the benzylidene ring plays a pivotal role in modulating biological activity. Studies on a series of 2-benzylidene-1,3-indandione derivatives have demonstrated a clear correlation between the substituent's electron-donating or electron-withdrawing character and the compound's antimicrobial efficacy. imedpub.comresearchgate.net

Electron-withdrawing groups (EWGs), such as halogens (-Cl, -Br) or a carboxylic acid (-COOH), tend to increase the antimicrobial activity. researchgate.net This enhancement is potentially due to an increase in the positive charge on the molecule, which could lead to stronger electrostatic interactions with negatively charged bacterial cell membranes. researchgate.net Furthermore, the presence of an EWG can increase the acidity of the compound, which may contribute to the inhibition of bacterial growth. researchgate.net

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally result in reduced antimicrobial activity compared to the unsubstituted analog. imedpub.com These groups release electrons into the phenyl ring, which may decrease the molecule's ability to favorably interact with its biological target.

The following table summarizes the observed antimicrobial activity based on the substituent at the para-position of the benzylidene ring against various bacterial strains. researchgate.net

Substituent (X)Electronic EffectS. aureus (IZR, mm)E. coli (IZR, mm)P. mirabilis (IZR, mm)V. paraheamolyticus (IZR, mm)
-OCH3Strong EDG5655
-CH3Weak EDG6767
-HNeutral7879
-ClWeak EWG89910
-BrWeak EWG9101010
-COOHStrong EWG10121212

*IZR: Inhibition Zone Radius; EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data sourced from Radhakrishnan et al., 2016. researchgate.net

Positional Isomerism of Hydroxyl Group and Other Substituents

The position of the hydroxyl group on the benzylidene ring can drastically alter a compound's biological properties and potential applications. While the parent compound of this article is 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, its isomer, 2-(2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, has been identified as a promising fluorescent probe for the in vitro detection of amyloid fibrils, which are associated with neurodegenerative diseases. This specific isomer shows a significant increase in fluorescence intensity upon interaction with amyloid aggregates. This property is not highlighted for the 4-hydroxy isomer, suggesting that the ortho-position of the hydroxyl group is critical for this specific molecular recognition and signaling mechanism.

In the context of anticancer activity, 2-(3-methoxy-4-hydroxybenzylidene)indan-1,3-dione was found to possess the greatest potency against ascites sarcoma-180 among a series of tested derivatives. nih.gov This finding underscores that the relative positions of substituents, in this case, a methoxy group at the meta-position and a hydroxyl group at the para-position, are crucial for optimizing activity.

Replacement of Hydroxyl with Other Functional Groups

Replacing the hydroxyl group with other functionalities is a common strategy in medicinal chemistry to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. Bioisosteric replacement, where a functional group is substituted with another group of similar size, shape, and electronic character, is a key technique. cambridgemedchemconsulting.comnih.gov

Common bioisosteres for a phenolic hydroxyl group (-OH) include:

Amines (-NH2): Can also act as a hydrogen bond donor and acceptor.

Thiols (-SH): Introduces a larger, more polarizable atom.

Fluorine (-F): Similar in size to a hydroxyl group but acts only as a hydrogen bond acceptor and increases lipophilicity. nih.gov

Methanesulfonamide (-NHSO2CH3): Can mimic the acidic proton and hydrogen-bonding capabilities of a phenol.

While direct studies on the bioisosteric replacement of the 4-hydroxyl group in this compound are not extensively detailed in the available literature, the principles of drug design suggest that such modifications would be a logical step in optimizing its biological profile. For example, replacing the -OH with an -F could enhance cell membrane permeability, which might be beneficial for certain therapeutic targets.

Modifications of the Indene-1,3(2H)-dione Scaffold

The indene-1,3-dione scaffold itself is not merely a passive anchor but an active component of the pharmacophore. Its modification, through heteroatom substitution or changes in ring size, offers another avenue for developing new analogues with distinct biological activities.

Heteroatom Replacement in the Indene (B144670) Ring System

Replacing one or more carbon atoms of the indene-1,3-dione core with heteroatoms such as nitrogen, oxygen, or sulfur can lead to fundamentally different heterocyclic systems with unique chemical and biological properties. This strategy can alter the planarity, electronic distribution, and hydrogen bonding potential of the scaffold.

For instance, the synthesis of nitrogen- and oxygen-containing fused heterocyclic systems from 1,3-indanedione is a known strategy for creating structural diversity. researchgate.net An example that illustrates this concept is the development of N-aryl-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxamides. In this scaffold, which is analogous to a modified indandione, a nitrogen and a sulfur atom (as a sulfonyl group) are incorporated into the five-membered ring. These compounds have been investigated for analgesic activity, demonstrating that modification of the core ring system can lead to entirely different therapeutic applications.

Synthesis and Evaluation of Hybrid Molecules Incorporating the Indenedione Core

The versatile 1,3-indenedione scaffold serves as a foundational structure for the development of novel hybrid molecules with significant therapeutic potential. By combining the indenedione core with other pharmacologically active moieties, scientists aim to create synergistic effects or target multiple biological pathways.

One prominent strategy involves the synthesis of hybrids designed as enzyme inhibitors. For instance, a novel series of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors was synthesized by reacting ninhydrin (B49086) with various imidazo (B10784944) derivatives, such as those containing quinoline, quinoxaline, and isoquinoline. This one-pot reaction yields 2-hydroxy-1H-indene-1,3(2H)-dione adducts. Subsequent in vitro evaluation of these hybrid compounds against FGFR1 identified several potent derivatives, demonstrating the viability of this synthetic approach.

Another approach involves creating hybrid analogs of existing drugs. Researchers have designed and synthesized novel donepezil (B133215) hybrid analogs based on the 2,3-dihydro-1H-inden-1-one core to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These hybrids were synthesized through the N-alkylation of a piperazinyl-benzylidene-indenone precursor with various alkyl halides. Biological testing confirmed that many of these compounds exhibited moderate to good inhibitory activity against the target cholinesterase enzymes.

Furthermore, the indene core has been functionalized to create indene-derived hydrazides. This is achieved through a multi-step process that includes esterification, the addition of hydrazide derivatives, and a final imine-coupling reaction with various aromatic aldehydes. This method allows for the introduction of diverse functionalities onto the indene scaffold, creating a library of hybrid molecules for biological screening.

Table 1: In Vitro Inhibitory Activities of Selected Indenedione-Imidazo Hybrids Against FGFR1
CompoundDescriptionIC₅₀ (μM)Source
7bQuinoline-Indenedione Hybrid3.1
9aIsoquinoline-Indenedione Hybrid5.7
9bIsoquinoline-Indenedione Hybrid3.3
9cIsoquinoline-Indenedione Hybrid4.1

Impact of Stereochemistry on Biological Interactions

The spatial arrangement of atoms and functional groups within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets such as enzymes and receptors. For derivatives of this compound, stereoisomerism can arise from chiral centers introduced during derivatization or from the geometry of the exocyclic double bond.

The parent compound, this compound, can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond connecting the benzylidene group to the indene ring. These geometric isomers can exhibit different biological activities because the varied spatial positioning of the 4-hydroxyphenyl group can lead to distinct binding orientations and affinities within a biological target's active site.

When chiral centers are introduced into the indenedione scaffold, diastereomers and enantiomers can be formed. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological activities. For example, in the development of aggrecanase inhibitors, a specific stereochemical configuration, the cis-(1S)(2R)-amino-2-indanol scaffold, was incorporated to conformationally constrain the molecule, leading to a potent and selective inhibitor. This highlights how precise control over stereochemistry is essential for optimizing molecular recognition by the target protein. The synthesis and analysis of individual optical isomers are crucial for understanding which spatial configuration is responsible for the desired biological effect.

Conformational Analysis and SAR Correlation

Theoretical calculations and NMR spectroscopy are also employed to study the conformational preferences of these molecules in solution. For structurally related compounds like chalcones, which also feature two aromatic rings connected by an unsaturated system, conformational analysis has shown the existence of more stable s-cis conformers due to greater electron delocalization. The relative populations of different conformers can be influenced by substituents and the solvent environment. Correlating these preferred conformations with biological activity is a key aspect of SAR, as it helps to identify the specific three-dimensional structure (the bioactive conformation) responsible for the molecule's effects.

Rational Design Principles for Enhanced Biological Activity

The rational design of novel derivatives of this compound is guided by established SAR principles to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy is the systematic modification of substituents on both the indene and the benzylidene aromatic rings. Structure-activity relationship studies on related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown that introducing various electron-donating or electron-withdrawing groups can significantly impact biological activity, such as anti-inflammatory effects. The goal is to identify functionalities that improve target binding or other desirable properties.

Pharmacophore modeling is another powerful design tool. By identifying the key chemical features and their spatial arrangement required for biological activity, a pharmacophore model can guide the design of new molecules. For instance, a model was used to define the specific binding site requirements for aggrecanase, which led to the incorporation of a tyrosine mimic to enhance selectivity.

Structure-based drug design is employed when the three-dimensional structure of the biological target is known. By using molecular docking simulations, researchers can predict how newly designed indenedione derivatives will bind to the active site of a target like FGFR1. This allows for the design of compounds with improved complementarity to the binding pocket, potentially increasing their inhibitory potency.

Finally, a "scaffold hopping" or "core merging" approach can be used, where the indenedione core is combined with structural elements from other known active compounds. This was demonstrated in the design of tubulin polymerization inhibitors, where the linker of a known inhibitor, combretastatin (B1194345) A-4 (CA-4), was merged into the indene ring A to create novel and potent anticancer agents. These rational approaches are essential for systematically optimizing the indenedione scaffold to develop new therapeutic candidates.

Potential Applications in Research and Development Non Clinical

Development of Fluorescent Probes and Imaging Agents

The indane-1,3-dione scaffold is recognized for its utility in the development of fluorescent molecules for biosensing and bioimaging. mdpi.com Derivatives of this core structure have shown promise as fluorescent probes for various biological applications. mdpi.com

The fluorescence properties of 2-arylidene-1,3-indandione derivatives are often governed by intramolecular charge transfer (ICT) processes. In the case of 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, the hydroxyphenyl group acts as an electron donor, while the indene-1,3-dione moiety serves as an electron acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state that can then relax via fluorescence emission.

The fluorescence of these compounds can be sensitive to the surrounding environment. For instance, some derivatives of 2-(diphenylacetyl)-1,3-indandione-1-hydrazone exhibit fluorescence enhancement in the presence of polar molecules. documentsdelivered.com This sensitivity to polarity can be exploited in the design of fluorescent probes that signal changes in their local environment.

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including aggregation-caused quenching or interaction with specific analytes. However, some molecules with similar donor-acceptor structures can exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. mdpi.com

Derivatives of 1,3-indandione (B147059) have been successfully employed as fluorescent agents for biological imaging. For example, certain 1-indanone and 1,3-indandione derivatives have been developed as ligands for the in vitro detection of misfolded α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov These ligands exhibit fluorescence upon binding to the target protein fibrils. nih.gov

While direct studies on the use of this compound for cellular imaging are not extensively documented, its structural similarity to other fluorescent indandione derivatives suggests its potential in this area. The hydroxyl group offers a site for further chemical modification to enhance cell permeability or to introduce specific targeting moieties. The intrinsic fluorescence of the scaffold could allow for the visualization of cellular structures or the tracking of biological processes. mdpi.com For instance, 1,2-indandione is known to react with amino acid residues to produce highly fluorescent products, a principle used in fingerprint detection. researchgate.net This reactivity could potentially be adapted for the fluorescent labeling of proteins in a cellular context.

Materials Science Applications

The electron-accepting nature of the 1,3-indandione core makes it a valuable component in the design of organic materials for electronic and optoelectronic applications. mdpi.com

In the field of organic electronics, there is a significant interest in developing novel organic semiconductors for applications such as organic light-emitting diodes (OLEDs). The electron-deficient character of the 1,3-indandione unit makes it a suitable building block for electron-transporting or emissive materials in OLEDs. For example, 2,2-difluoro-1H-indene-1,3(2H)-dione derivatives have been investigated for their potential in high-efficiency organic semiconductors for OLEDs due to their electron-withdrawing properties and structural rigidity. smolecule.com The incorporation of such units can improve electron transport and influence the emission color of the device. smolecule.com

Derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione are also being explored as tautomeric organic semiconductors that exhibit intramolecular double proton transfer, a property that can be harnessed in advanced electronic devices. rsc.org

The development of efficient sensitizers is crucial for advancing dye-sensitized solar cell (DSSC) technology. The molecular design of a sensitizer typically includes a donor, a π-conjugated spacer, and an acceptor unit. The 1,3-indandione moiety has been identified as a promising electron acceptor in the design of metal-free organic dyes for DSSCs. researchgate.net

Below is a table summarizing the performance of some DSSCs utilizing indandione-based dyes, illustrating their potential in this application.

Dye Structure PrinciplePower Conversion Efficiency (%)Reference
Donor-π-linker-Indandione~2.38 oup.com
Isoindigo-based with IndandioneUp to 3.37 researchgate.net

This table is for illustrative purposes and the efficiencies are dependent on the specific molecular structure and device fabrication conditions.

The this compound molecule possesses a reactive hydroxyl group, which provides a convenient handle for its incorporation into larger molecular structures, including polymers. This functionalization can be achieved through reactions like esterification or etherification, allowing the indandione unit to be covalently bonded to a polymer backbone or used as a functional monomer in polymerization reactions.

The incorporation of this chromophore into a polymer can impart new optical or electronic properties to the material. For example, polymers functionalized with such units could find applications as photorefractive materials, where the optical properties can be modulated by light. The general reactivity of the indandione core also allows for its use in various organic transformations to construct complex molecular architectures. researchgate.net For instance, α-diimine Pd catalysts with functionalized ligands are used in ethylene polymerization, indicating the role of functional organic molecules in catalysis and polymer synthesis. mdpi.com

Chemical Biology Tools for Pathway Elucidation

The utility of this compound and its analogs as chemical biology tools stems from their ability to modulate the function of specific proteins involved in cellular signaling cascades. By observing the downstream effects of this modulation, researchers can gain insights into the intricate workings of these pathways.

Derivatives of the core 1H-indene-1,3(2H)-dione structure have demonstrated inhibitory effects on key signaling molecules. For instance, studies on related 2-benzylidene-2,3-dihydro-1H-inden-1-one compounds have shown their capacity to suppress inflammatory pathways. These compounds have been observed to inhibit the activation of transcription factors such as NF-κB and AP-1, which are pivotal in the inflammatory response triggered by tumor necrosis factor-alpha (TNF-α). This inhibitory action, in turn, reduces the expression of adhesion molecules and pro-inflammatory cytokines, providing a clear mechanism for their anti-inflammatory effects and highlighting their use in elucidating the NF-κB signaling pathway.

Furthermore, the broader class of 2-arylidene-1-indandiones has been shown to inhibit enzymes like soybean lipoxygenase and the serine protease thrombin. nih.gov By acting as specific inhibitors, these compounds can be employed to probe the roles of these enzymes in various physiological and pathological processes. For example, inhibiting lipoxygenase can help in understanding its contribution to inflammatory diseases and cancer.

The potential of these compounds as fluorescent probes further enhances their utility in pathway elucidation. A study on 2-(2-hydroxybenzylidene)-1,3-indandione revealed its ability to bind to amyloid fibrils, suggesting its application in studying the pathways of neurodegenerative diseases. researchgate.net This property allows for the visualization and tracking of protein aggregation, a key event in conditions like Alzheimer's disease.

Preclinical Target Identification and Validation

The identification and validation of new drug targets are crucial steps in the development of novel therapeutics. This compound and its congeners have shown promise in this area by demonstrating activity against several potential therapeutic targets.

One significant area of investigation is in cancer research. Derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). pensoft.net FGFR1 is a known oncogenic driver in various cancers, and its inhibition is a validated therapeutic strategy. The activity of these indandione derivatives against FGFR1 validates this receptor as a viable target for this class of compounds and provides a basis for the development of new anti-cancer agents.

In the context of viral diseases, this compound itself has been identified as a noncompetitive inhibitor of the NS2B-NS3 protease of the West Nile Virus, with an IC50 value of 11 μmol L⁻¹. This finding pinpoints a specific viral enzyme as a target for this compound and validates the pursuit of indandione-based antivirals.

The anti-inflammatory properties of related compounds also contribute to target validation. The demonstrated inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells by 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives validates the components of this inflammatory pathway as targets for potential treatments for inflammatory bowel disease. nih.gov

The diverse biological activities of the 2-arylidene-1,3-indandione scaffold, as highlighted in the table below, underscore its potential in identifying and validating a range of preclinical targets.

Compound ClassInvestigated ActivityPotential Target(s)Therapeutic Area
2-arylidene-1,3-indandionesInhibition of soybean lipoxygenaseLipoxygenasesInflammation, Cancer
2-arylidene-1,3-indandionesInhibition of serine protease thrombinThrombinThrombosis
2-(2-hydroxybenzylidene)-1,3-indandioneFluorescent probe for amyloid fibrilsAmyloid-beta aggregatesNeurodegenerative Diseases
2-benzylidene-2,3-dihydro-1H-inden-1-one derivativesInhibition of NF-κB and AP-1 activationNF-κB, AP-1Inflammatory Diseases
2-hydroxy-1H-indene-1,3(2H)-dione derivativesInhibition of FGFR1FGFR1Cancer
This compoundInhibition of West Nile Virus NS2B-NS3 proteaseNS2B-NS3 proteaseViral Infections

Challenges and Future Directions in 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione Research

Addressing Synthetic Complexity and Efficiency for Novel Derivatives

The generation of a diverse library of 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione derivatives is crucial for establishing robust structure-activity relationships (SAR). The primary synthetic route to this class of compounds is the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (1,3-indandione) and an aldehyde (4-hydroxybenzaldehyde). researchgate.netijpsr.com While effective, this method presents challenges in terms of yield, purification, and the introduction of diverse functional groups.

Future synthetic research must focus on enhancing efficiency and complexity. Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, such as ionic liquids or solid-supported catalysts, could lead to milder reaction conditions, improved yields, and easier product isolation. researchgate.net For instance, the use of 2-hydroxyethylammonium formate (B1220265) as both a catalyst and ionic liquid has been reported for similar syntheses. researchgate.net

Green Chemistry Approaches: Implementing electrochemical methods and solvent-free reactions can reduce the environmental impact of synthesis. nih.gov These greener approaches often offer benefits in terms of reaction control and efficiency.

Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis of more complex derivatives, saving time and resources while allowing for greater structural diversity. tandfonline.com

Advanced Functionalization: Developing methods for late-stage functionalization of the core scaffold would enable the rapid synthesis of analogs with modified properties, which is essential for optimizing biological activity and pharmacokinetic profiles.

Synthetic MethodKey FeaturesPotential AdvantagesReference
Knoevenagel Condensation Condensation of 1,3-indandione (B147059) with aldehydes.Well-established, versatile for aryl aldehydes. ijpsr.comtaylorfrancis.com
Electrochemical Synthesis Utilizes electrochemical methods for compound preparation.Considered a "green" method, can offer high selectivity. nih.gov
Ionic Liquid Catalysis Employs ionic liquids as catalysts and reaction media.Milder conditions, potential for catalyst recycling. researchgate.net
One-Pot, Multi-component Reactions Combines multiple reaction steps without isolating intermediates.Increased efficiency, reduced waste, rapid access to complexity. tandfonline.com

Advancements in Mechanistic Elucidation of Biological Interactions

A significant challenge in the study of this compound is moving beyond preliminary activity screening to a deep understanding of its molecular mechanisms. Research on related indanone derivatives has revealed a variety of potential mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the induction of apoptosis through mitochondrial pathways, and the modulation of inflammatory signaling cascades like NF-κB. researchgate.netnih.govmdpi.com

Future investigations should employ a range of biochemical and cell-based assays to pinpoint the precise molecular interactions. Key research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct protein targets of the compound.

Pathway Analysis: Once targets are identified, comprehensive studies are needed to map the downstream signaling pathways that are modulated. This could involve analyzing changes in protein expression, phosphorylation status, and gene transcription.

Structural Biology: Determining the co-crystal structure of the compound bound to its target protein(s) via X-ray crystallography or cryo-electron microscopy would provide invaluable, atomic-level insight into the binding mode and guide the design of more potent and selective analogs.

Biophysical Techniques: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool for accelerating drug discovery. nih.govresearchgate.net For this compound research, integrating these approaches is essential for rational drug design and mechanistic insight. Molecular docking studies have already been used to support experimental findings for related indandione derivatives, helping to visualize how these molecules might fit into the active sites of enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1). pensoft.netresearchgate.net

The future of this research area lies in a more profound integration of these methods:

Predictive Modeling: Developing and validating quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives before their synthesis.

Molecular Dynamics Simulations: Running simulations to understand the dynamic behavior of the compound when bound to its target, revealing key interactions and potential resistance mechanisms. nih.gov

Virtual Screening: Using validated docking protocols to screen large virtual libraries of compounds against identified biological targets, prioritizing candidates for synthesis and experimental testing.

Mechanism Prediction: Combining computational approaches with in vitro assays to predict and then confirm potential mechanisms of action, such as the inhibition of specific enzymes or the disruption of protein-protein interactions. nih.govnih.gov

Exploration of New Biological Targets and Pathways

The 1,3-indandione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives have shown promise as anticancer, anti-Alzheimer, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net A key future direction is to systematically explore novel therapeutic applications for this compound and its derivatives.

Potential Therapeutic AreaKnown Targets for Indandione DerivativesReference
Oncology FGFR1, Tubulin Polymerization pensoft.netnih.gov
Neurodegenerative Disease Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) mdpi.comresearchgate.net
Inflammatory Disease TNF-α pathway, NF-κB nih.gov
Infectious Disease Various microbial and viral targets researchgate.netresearchgate.net

Future research should focus on:

High-Throughput Screening: Testing the compound and its derivatives against large panels of kinases, proteases, and other enzymes, as well as in diverse cell-based phenotypic screens.

Repurposing Studies: Investigating the compound for efficacy against targets associated with diseases beyond those initially studied, such as metabolic or cardiovascular disorders.

Pathway-Focused Assays: Moving beyond single-target assays to cellular models that can assess the compound's impact on complex biological pathways relevant to various diseases.

Development of Advanced Research Tools and Methodologies

Progress in understanding this compound is intrinsically linked to the analytical and experimental tools available. Current characterization relies on standard spectroscopic techniques like NMR, IR, and mass spectrometry. taylorfrancis.com Biological evaluation often involves established methods like cell viability assays (e.g., MTT) and enzyme inhibition assays. researchgate.net

To overcome existing limitations, the adoption of more advanced methodologies is necessary:

Advanced Spectroscopy: Using 2D-NMR and other sophisticated techniques for unambiguous structure determination of complex synthetic derivatives.

High-Content Imaging: Employing automated microscopy and cellular imaging to analyze the compound's effects on cell morphology, protein localization, and organelle function in a high-throughput manner.

Chemical Probes: Designing and synthesizing tagged versions of the parent compound (e.g., with biotin (B1667282) or a fluorescent dye) to facilitate target identification and visualization of its subcellular distribution.

'Omics' Technologies: Applying genomics, transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound, helping to uncover novel mechanisms and off-target effects.

Translational Research Opportunities in Preclinical Models (excluding clinical human trials)

The ultimate goal of this research is to translate promising in vitro findings into potential therapeutic applications. This requires rigorous evaluation in relevant preclinical animal models. Studies on related indandione derivatives have demonstrated their potential in rodent models of inflammatory bowel disease and cancer. nih.govnih.gov

Future preclinical research on this compound should be systematic and well-designed:

Model Selection: Carefully choosing animal models that accurately recapitulate the pathophysiology of the human disease being targeted. For example, TNBS-induced colitis models for inflammatory bowel disease or xenograft models for cancer. nih.gov

Pharmacokinetic Studies: Conducting studies in animals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for understanding its bioavailability and designing effective treatment regimens.

Efficacy and Target Engagement: Evaluating the compound's therapeutic efficacy in disease models and, where possible, measuring biomarkers to confirm that it is engaging its intended target in vivo.

Preliminary Toxicology: Utilizing models such as zebrafish embryos or rodents to assess acute toxicity and identify potential safety concerns early in the development process. mdpi.com

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics based on this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.